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Abstract
Levopropylhexedrine, the levorotatory stereoisomer of propylhexedrine, is a

sympathomimetic amine utilized primarily as a nasal decongestant. While its pharmacological

effects are well-documented, a comprehensive public-domain resource detailing its

spectroscopic and structural characterization is lacking. This technical guide provides an in-

depth overview of the analytical techniques employed in the structural elucidation of

levopropylhexedrine. It includes a summary of expected spectroscopic data, detailed

experimental protocols for key analytical methods, and logical workflows for its

characterization. The spectroscopic data presented is primarily for the racemic mixture,

propylhexedrine, as the individual enantiomers are indistinguishable by standard NMR, IR, and

MS techniques. Chiral separation or synthesis methods would be required for the isolated

analysis of levopropylhexedrine.

Chemical Structure and Properties
Levopropylhexedrine, chemically known as (S)-1-cyclohexyl-N-methylpropan-2-amine, is a

chiral compound with the molecular formula C₁₀H₂₁N and a molar mass of 155.28 g/mol .[1] It

is the more biologically active isomer of propylhexedrine.[1] The structure features a

cyclohexane ring attached to a propane backbone with a secondary amine functionality.
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Key Structural Features:

Chiral Center: The carbon atom at the second position of the propane chain (C2) is a chiral

center.

Cyclohexyl Group: An alicyclic, non-aromatic ring.

Secondary Amine: The nitrogen atom is bonded to a methyl group and the propane chain.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for propylhexedrine, which is

representative of levopropylhexedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Propylhexedrine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.7 - 2.9 m 1H CH-NH

~2.4 s 3H N-CH₃

~1.6 - 1.8 m 5H Cyclohexyl-H

~1.1 - 1.4 m 2H CH₂

~1.0 d 3H C-CH₃

~0.8 - 1.0 m 6H Cyclohexyl-H

Table 2: Predicted ¹³C NMR Spectral Data for Propylhexedrine
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Chemical Shift (δ) ppm Assignment

~58 CH-NH

~42 CH₂

~36 Cyclohexyl-CH

~34 N-CH₃

~33 Cyclohexyl-CH₂

~27 Cyclohexyl-CH₂

~26 Cyclohexyl-CH₂

~15 C-CH₃

Note: The predicted NMR data is based on computational models and may vary slightly from

experimental values.

Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Fragmentation Data for Propylhexedrine

m/z Relative Intensity Proposed Fragment

155 Low [M]⁺ (Molecular Ion)

58 High [C₃H₈N]⁺

41 Moderate [C₃H₅]⁺

59 Moderate [C₃H₉N]⁺

55 Moderate [C₄H₇]⁺

Data is based on publicly available mass spectra for propylhexedrine.[2]

Infrared (IR) Spectroscopy
Table 4: Characteristic Infrared Absorption Bands for Propylhexedrine
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Medium N-H stretch (secondary amine)

~2850 - 2950 Strong C-H stretch (aliphatic)

~1450 Medium
C-H bend (methylene and

methyl)

~1100 Medium C-N stretch

Note: As a secondary amine, propylhexedrine will exhibit a single N-H stretching band in the IR

spectrum.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of

levopropylhexedrine.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of levopropylhexedrine in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., chloroform-d, methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane).

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample Transfer to NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Process FIDs Reference Spectra Structural Elucidation
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NMR Experimental Workflow.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of

levopropylhexedrine.

Methodology:

Sample Preparation:

Prepare a dilute solution of levopropylhexedrine (approximately 1 mg/mL) in a volatile

solvent such as methanol or acetonitrile.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this volatile

compound.

GC-MS Parameters:

GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10

°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Data Analysis:

Identify the molecular ion peak.
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Analyze the fragmentation pattern and propose structures for the major fragment ions.

Prepare Dilute Solution

Inject into GC-MS

Electron Ionization

Mass Analysis

Data Interpretation

Click to download full resolution via product page

GC-MS Experimental Workflow.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in levopropylhexedrine.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of neat levopropylhexedrine between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.
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Instrumentation:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify the characteristic absorption bands for the functional groups present in the

molecule.

Prepare Thin Film Acquire IR Spectrum Analyze Absorption Bands

Click to download full resolution via product page

FTIR Experimental Workflow.

Structural Elucidation Logic
The structural elucidation of levopropylhexedrine follows a logical progression, integrating

data from multiple spectroscopic techniques.
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Structural Elucidation Workflow.

Mass Spectrometry provides the molecular weight of the compound, which in conjunction

with the nitrogen rule (an odd molecular weight suggests an odd number of nitrogen atoms),

gives the molecular formula.

Infrared Spectroscopy identifies the key functional groups, such as the N-H bond of the

secondary amine and the C-H bonds of the aliphatic structure.

¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon-hydrogen

framework. ¹H NMR shows the number of different types of protons, their connectivity

through spin-spin coupling, and their chemical environment. ¹³C NMR indicates the number

of different types of carbon atoms.

Integration of Data: By combining the information from all three techniques, a definitive

structure can be proposed and confirmed.
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Conclusion
The spectroscopic analysis and structural elucidation of levopropylhexedrine are

straightforward using standard analytical techniques. This guide provides a foundational

understanding of the expected spectroscopic data and the experimental protocols necessary

for its characterization. For the specific analysis of the levo isomer, chiral separation techniques

coupled with spectroscopic analysis would be necessary. The provided workflows and data

tables serve as a valuable resource for researchers and professionals in the fields of

pharmaceutical analysis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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